3-tert-Butylphenylmagnesium bromide
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Description
3-tert-Butylphenylmagnesium bromide is a chemical compound with the molecular formula C10H13BrMg . It is produced by Rieke Metals, a company with decades of experience in creating reliable organozinc and Grignard reagents .
Chemical Reactions Analysis
Alkyl halides like this compound typically undergo both substitution and elimination reactions . The halogen-bearing carbon (in this case, bromine) is often the site of these reactions .Relevant Papers A paper titled “A Metal-Free Photocatalytic Hydrosilylation of Alkenes Using Bromide Salt as a Hydrogen Atom Transfer Reagent” discusses the use of bromide salts, similar to this compound, in photocatalytic reactions .
Scientific Research Applications
NMR Studies of Grignard Reagents
3-tert-Butylphenylmagnesium bromide is studied using NMR spectroscopy to understand the Schlenk equilibrium in Grignard reactions. This research provides insights into the behavior of Grignard reagents at different temperatures and solvent conditions, enhancing our understanding of these important chemical entities in organic synthesis (Allen, Hagias, Mair, & Williams, 1984).
Polymer Synthesis
This compound plays a significant role in the synthesis of polymers. For instance, it is used in the preparation of isotactic and stereoblock poly(methyl methacrylates), highlighting its importance in controlling the stereochemistry of polymers (Allen & Mair, 1984).
Grignard Reaction in Organic Synthesis
In organic synthesis, this compound is utilized in Grignard reactions for various purposes. A study shows its application in the synthesis of specific organic compounds, demonstrating its versatility in organic chemistry (Gao, Liu, Bai, Guo, & Zhao, 2006).
Influence on Steric and Reactive Properties
Research also explores how the steric demand of substituents in compounds like this compound affects the structure and reactivity of diarylzinc compounds. This is crucial for understanding the influence of bulky groups on the properties of organometallic compounds (Westerhausen, Ossberger, Alexander, & Ruhlandt-Senge, 2005).
Synthesis of Specialized Organic Compounds
The compound is also employed in the synthesis of specific organic structures like 3-aryl-3-pyrrolines and 3-arylpyrroles, indicating its applicability in creating specialized organic molecules (Leemans, Colpaert, Mangelinckx, Brabandere, Denolf, & Kimpe, 2011).
Reaction with Phosphazene Compounds
It is also used in the study of reactions with phosphazene compounds, adding to our understanding of its reactivity with different chemical families (Aslan, Öztürk, & Arslan, 2003).
Lead Derivative Synthesis
Research on terphenyl ligand-stabilized lead(II) derivatives uses this compound, indicating its role in the synthesis of lead-based compounds (Hino, Olmstead, Phillips, Wright, & Power, 2004).
Properties
IUPAC Name |
magnesium;tert-butylbenzene;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWUAUAZIODHRU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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